molecular formula C27H21N3O6 B14977203 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B14977203
M. Wt: 483.5 g/mol
InChI Key: WOUMJMDNMFQCAL-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the benzofuro[3,2-d]pyrimidine core. The final step involves the acylation of the intermediate with p-tolyl acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its antitumor activity could involve the disruption of cellular processes in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:

    Benzo[d][1,3]dioxole derivatives: Known for their biological activities.

    Benzofuro[3,2-d]pyrimidine derivatives: Studied for their medicinal properties.

    Tolyl acetamide derivatives: Used in various chemical syntheses. The uniqueness of this compound lies in the combination of these structural elements, which may confer distinct properties and applications.

Properties

Molecular Formula

C27H21N3O6

Molecular Weight

483.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)28-23(31)14-29-24-19-4-2-3-5-20(19)36-25(24)26(32)30(27(29)33)13-17-8-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,28,31)

InChI Key

WOUMJMDNMFQCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

Origin of Product

United States

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